Methyl 2-(4-(1-oxoisoindolin-2-yl)phenyl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(4-(1-oxoisoindolin-2-yl)phenyl)propanoate is a chemical compound derived from indoprofen, a non-steroidal anti-inflammatory drug (NSAID) known for its analgesic and anti-inflammatory properties. Indoprofen was withdrawn from the market due to adverse reactions, including carcinogenicity in animal studies
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of indoprofen methyl derivative typically involves the esterification of indoprofen. This process can be achieved through the reaction of indoprofen with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods: Industrial production of indoprofen methyl derivative follows similar principles but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of high-purity reagents and stringent quality control measures ensures the production of a compound suitable for further applications.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-(4-(1-oxoisoindolin-2-yl)phenyl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the aromatic ring, using reagents such as sodium methoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Methyl 2-(4-(1-oxoisoindolin-2-yl)phenyl)propanoate has been explored for various scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its anti-inflammatory and analgesic properties, although its use is limited due to safety concerns.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of indoprofen methyl derivative involves the inhibition of cyclooxygenase enzymes (prostaglandin G/H synthase 1 and 2), which are key enzymes in the biosynthesis of prostaglandins. By inhibiting these enzymes, the compound reduces the production of prostaglandins, leading to decreased inflammation and pain . Additionally, it may interact with other molecular targets such as C-X-C chemokine receptors, contributing to its anti-inflammatory effects .
Comparison with Similar Compounds
Ibuprofen: Another NSAID with similar anti-inflammatory properties but different chemical structure.
Ketoprofen: Shares structural similarities with indoprofen but has different pharmacokinetic properties.
Naproxen: An NSAID with a longer half-life and different side effect profile.
Uniqueness: Its methyl group can affect its solubility, stability, and reactivity compared to other NSAIDs .
Properties
Molecular Formula |
C18H17NO3 |
---|---|
Molecular Weight |
295.3 g/mol |
IUPAC Name |
methyl 2-[4-(3-oxo-1H-isoindol-2-yl)phenyl]propanoate |
InChI |
InChI=1S/C18H17NO3/c1-12(18(21)22-2)13-7-9-15(10-8-13)19-11-14-5-3-4-6-16(14)17(19)20/h3-10,12H,11H2,1-2H3 |
InChI Key |
QFACKQCLIVEQPK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)N2CC3=CC=CC=C3C2=O)C(=O)OC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.